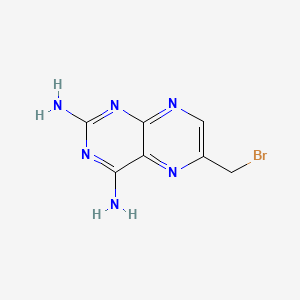

6-(Bromomethyl)pteridine-2,4-diamine

描述

Contextual Significance within Pteridine (B1203161) Chemistry Research

The pteridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry because its structure is central to numerous biologically essential molecules and approved pharmaceuticals. orientjchem.org Pteridine derivatives function as enzymatic cofactors, pigments, and signaling molecules in many living organisms. nih.gov Several FDA-approved drugs, such as methotrexate (B535133) and triamterene, are based on the pteridine framework, highlighting its therapeutic relevance. nih.gov

Within this context, 6-(Bromomethyl)pteridine-2,4-diamine holds particular significance due to the reactive nature of its bromomethyl group. This functional group provides a chemically accessible handle for chemists to introduce the 2,4-diaminopteridine (B74722) core into other molecules. This is a substantial advantage over synthetic strategies that require building the pteridine ring system from scratch for each new derivative. The compound provides for the union of the (2,4-diamino-6-pteridinyl)methyl group with various side chains containing amino, hydroxyl, and sulfhydryl groups. google.com

This versatility has been leveraged in several research areas. It is a key intermediate in improved syntheses of the anticancer and antirheumatic drug methotrexate and its analogs. lookchem.comgoogle.com Furthermore, it is used in the preparation of pteridine reductase inhibitors, which are valuable tools for studying enzymes involved in various biological pathways and potential drug targets. lookchem.comchemicalbook.com The compound itself has also been identified as a potent inhibitor of the enzyme nitroaldolase and has been shown to inhibit cell growth in murine leukemia cells in research settings. chemicalbook.combiosynth.com

Table 1: Physicochemical Properties of this compound Hydrobromide

| Property | Value |

|---|---|

| CAS Number | 52853-40-4 |

| Molecular Formula | C₇H₈Br₂N₆ |

| Molecular Weight | 335.99 g/mol |

| Appearance | Light Brown Solid |

| Melting Point | >195°C (decomposes) |

| Canonical SMILES | C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr.Br |

Historical Perspectives in Synthetic Pteridine Chemistry

The history of pteridine chemistry began in the late 19th century with the isolation of pigments from the wings of butterflies, which gave the class of compounds its name from the Greek pteron (wing). numberanalytics.commdpi.com Early synthetic work in the 1940s elucidated the core structures of natural pterins. mdpi.com Traditional methods for creating 6-substituted pteridines, such as the Gabriel–Isay synthesis, involved the condensation of a 5,6-diaminopyrimidine with a dicarbonyl compound. orientjchem.org While foundational, these methods could be restrictive, limiting the types of substituents that could be easily introduced at the 6-position. mdpi.com

The development of antifolate drugs like aminopterin (B17811) and methotrexate nearly 30 years prior to the first reports on this compound highlighted the need for more versatile and efficient synthetic routes. google.com Older multi-step processes were often lengthy and resulted in purification challenges. google.com The synthesis of this compound provided a solution, creating a stable and reactive intermediate.

The synthesis of this key intermediate typically involves two main steps. First, the precursor 2,4-diamino-6-hydroxymethylpteridine is formed. This is achieved through the condensation of 2,4,5,6-tetraaminopyrimidine (B94255) with 1,3-dihydroxyacetone (B48652). google.com Research into this reaction focused on controlling the pH to favor the formation of the desired 6-hydroxymethyl isomer over the 7-hydroxymethyl byproduct, with optimized processes achieving a ratio of approximately 20:1. google.com

The second step is the conversion of the 6-hydroxymethyl group to the 6-bromomethyl group. Historically, this was accomplished using reagents such as triphenylphosphine (B44618) dibromide or phosphorus tribromide. google.com More recent and simplified methods utilize N-bromosuccinimide (NBS) and triphenylphosphine to carry out the bromination, yielding the final product. patsnap.comgoogle.com

Table 2: Evolution of Synthetic Methods for Pteridine Derivatives

| Method | Description | Starting Materials Example | Key Features/Limitations |

|---|---|---|---|

| Gabriel-Isay Synthesis | A traditional cyclo-condensation reaction to form the pteridine core. orientjchem.org | 5,6-Diaminopyrimidine and a diketone (e.g., glyoxal). orientjchem.org | Foundational method; can be limited in producing specific substitution patterns. mdpi.com |

| Taylor Synthesis | Involves constructing the pyrimidine (B1678525) ring onto a pre-functionalized pyrazine. mdpi.com | A substituted 3-aminopyrazinamide. acs.org | Allows for varied substituents on the pyrimidine ring. acs.org |

| Intermediate-Based Synthesis | Utilizes a pre-formed, reactive pteridine intermediate for further modification. | this compound and a nucleophile. google.com | Highly versatile; allows direct attachment of the pteridine moiety, simplifying synthesis of complex analogs. google.com |

Structure

3D Structure

属性

IUPAC Name |

6-(bromomethyl)pteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRBZALCJHZGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208106 | |

| Record name | 6-Bromomethyl-2,4-pteridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59368-16-0 | |

| Record name | 6-Bromomethyl-2,4-pteridinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059368160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromomethyl-2,4-pteridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromomethyl Pteridine 2,4 Diamine

Classical Synthesis Routes

Classical approaches to synthesizing 6-(Bromomethyl)pteridine-2,4-diamine predominantly start from 2,4-Diamino-6-pteridinemethanol, which serves as a readily available precursor. This precursor is itself synthesized through a well-established condensation reaction.

Preparation from 2,4-Diamino-6-pteridinemethanol

The conversion of the hydroxymethyl group at the 6-position of the pteridine (B1203161) ring to a bromomethyl group is a key transformation. This is typically achieved through nucleophilic substitution using various brominating agents.

A common and effective method for the synthesis of this compound involves the reaction of 2,4-Diamino-6-pteridinemethanol, often as its hydrobromide salt, with a halogenating agent. lookchem.com Reagents such as triphenylphosphine (B44618) dibromide (Ph₃PBr₂) or phosphorus tribromide (PBr₃) are frequently employed for this conversion. lookchem.com

The reaction with triphenylphosphine dibromide is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide. lookchem.com In one procedure, the hydrobromide salt of 2,4-diamino-6-hydroxymethylpteridine is reacted with triphenyldibromophosphorane to yield 2,4-bis(triphenylphosphazino)-6-bromomethylpteridine hydrobromide. google.com Another documented synthesis involves treating 2,4-diamino-6-pteridine-methanol hydrobromide with triphenylphosphine dibromide or phosphorus tribromide to form the desired 6-(bromomethyl)-2,4-diaminopteridine hydrobromide. lookchem.com

Table 1: Synthesis via Halogenating Agents

| Precursor | Reagent | Solvent | Product | Ref. |

|---|---|---|---|---|

| 2,4-Diamino-6-hydroxymethylpteridine Hydrobromide | Triphenyldibromophosphorane | - | 2,4-bis(Triphenylphosphazino)-6-bromomethylpteridine Hydrobromide | google.com |

| 2,4-Diamino-6-pteridinemethanol Hydrobromide | Triphenylphosphine Dibromide or Phosphorus Tribromide | N,N-Dimethylacetamide | 6-(Bromomethyl)-2,4-diaminopteridine Hydrobromide | lookchem.comlookchem.com |

This table is interactive and represents a summary of reported synthetic routes.

An alternative high-yield bromination method utilizes a combination of N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃). patsnap.comgoogle.com This approach is noted for its simple operation and suitability for large-scale industrial production. patsnap.com The reaction is typically performed at a low temperature in a solvent such as carbon tetrachloride. patsnap.comgoogle.com

In a specific example, 10g of 2,4-diamino-6-hydroxymethylpteridine is added in batches to a cooled (0°C) mixture of 26g of triphenylphosphine and 18g of NBS in 200mL of carbon tetrachloride. patsnap.comgoogle.com After reacting overnight, the crude product is filtered and then recrystallized from a water and DMF mixed solvent to yield 12.8g (a 96% yield) of 2,4-diamino-6-bromomethylpteridine as brown needle crystals. patsnap.comgoogle.com

Table 2: Synthesis Example using NBS and Triphenylphosphine

| Reagent | Amount |

|---|---|

| 2,4-Diamino-6-hydroxymethylpteridine | 10 g |

| Triphenylphosphine | 26 g |

| N-Bromosuccinimide (NBS) | 18 g |

| Carbon Tetrachloride | 200 mL |

| Product Yield | 12.8 g (96%) |

This table is interactive and details a specific experimental procedure for the bromination reaction. patsnap.comgoogle.com

Condensation Reactions with Pyrimidine (B1678525) Precursors

The precursor molecule, 2,4-Diamino-6-pteridinemethanol, is itself synthesized via a condensation reaction. This method builds the pteridine ring system from a pyrimidine derivative and a three-carbon unit.

The standard starting material for this condensation is 2,4,5,6-tetraaminopyrimidine (B94255), which is often used as its hydrochloride or sulfate (B86663) salt to improve stability and handling. google.comgoogle.com The synthesis involves reacting the tetraaminopyrimidine salt with a suitable C3-carbonyl compound. google.com

The cyclization is achieved by condensing 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone (B48652). google.comgoogle.com The reaction conditions, particularly the pH, are crucial for maximizing the yield of the desired 6-hydroxymethyl isomer over the undesired 7-hydroxymethyl isomer. prepchem.com

Research has shown that controlling the pH is critical. While early syntheses were performed in an acetate (B1210297) buffer at a pH of about 5.4, subsequent studies found that lowering the pH to a range of 2.5 to 3.5, optimally 3.0, significantly favors the formation of 2,4-diamino-6-hydroxymethylpteridine. prepchem.com At this lower pH, the reaction is not only more selective, with an isomer ratio of approximately 20:1 (6-isomer to 7-isomer), but also faster, being completed in 3-6 hours with yields of 60-65%. prepchem.com Some methods also employ an acidic 4A molecular sieve as a catalyst in the presence of oxygen to facilitate the cyclization. patsnap.comgoogle.com The elimination of buffers like acetate and the use of the hydrochloride salt of the pyrimidine precursor also help to suppress the formation of by-products. google.com

Table 3: Optimization of 2,4-Diamino-6-hydroxymethylpteridine Synthesis

| pH Range | Isomer Ratio (6-OH / 7-OH) | Yield | Reaction Time | Ref. |

|---|---|---|---|---|

| ~5.4 (Acetate Buffer) | Lower | Lower | Longer | google.comprepchem.com |

| 5.5 ± 0.2 | Improved | 62% | - | google.com |

| 3.0 - 3.5 | ~20:1 | 60-65% | 3-6 hours | prepchem.com |

| 1.0 - 2.5 | High Purity | - | - | google.com |

This table is interactive and summarizes the effect of pH on the condensation reaction.

Modern and Optimized Synthetic Approaches

Traditional methods for the synthesis of pteridine derivatives often involve lengthy reaction times and harsh conditions. Modern synthetic organic chemistry has driven the development of more efficient and optimized methodologies.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govnih.gov While direct microwave-assisted synthesis of this compound is not extensively documented in dedicated studies, the application of microwave irradiation to the synthesis of related halogenated heterocycles suggests its potential utility in this context. For instance, the synthesis of 6-(chloromethyl)pteridine-2,4-diamine hydrochloride has been achieved using microwave irradiation, reducing the reaction time from 24 hours to just 1-2 hours while achieving a purity of over 98%. This approach typically involves the heating of the reaction mixture in a sealed vessel using a dedicated microwave reactor, which allows for rapid and uniform heating. nih.gov The principles of microwave-assisted synthesis, such as the efficient heating of polar solvents and reagents, could be applied to the bromination of the precursor, 2,4-diamino-6-hydroxymethylpteridine, potentially accelerating the reaction and improving efficiency. researchgate.neteurekaselect.com

Catalyst-mediated approaches offer another avenue for optimizing the synthesis of this compound. A notable example is the use of an acidic 4A molecular sieve in the synthesis of the precursor, 2,4-diamino-6-hydroxymethylpteridine. patsnap.com This method involves the reaction of 2,4,5,6-tetraaminopyrimidine hydrochloride with 1,3-dihydroxyacetone in the presence of oxygen and the acidic molecular sieve catalyst. patsnap.com The use of the molecular sieve as a catalyst can facilitate the reaction, leading to higher yields and simplifying the purification process. patsnap.com

The subsequent step, the bromination of the 2,4-diamino-6-hydroxymethylpteridine intermediate, is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of triphenylphosphine. patsnap.com While the initial patent does not specify the use of a catalyst for this particular step, the principles of catalysis could be applied to further optimize this transformation.

Reaction Conditions and Yield Optimization in Research Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Research has focused on several key parameters, particularly in the synthesis of its precursor, 2,4-diamino-6-hydroxymethylpteridine.

Control of pH is a critical factor in the condensation reaction to form the pteridine ring system. It has been shown that maintaining a pH in the range of 5.5 ± 0.2 is optimal for favoring the formation of the desired 6-hydroxymethyl isomer over the unwanted 7-hydroxymethyl isomer. google.comgoogle.com The use of 2,4,5,6-tetraaminopyrimidine hydrochloride as the starting material, as opposed to the sulfate salt, and the avoidance of acetate buffers can also contribute to increased yields of the desired product. google.com

For the subsequent bromination step, reaction conditions such as the choice of solvent and the stoichiometry of the reagents are important considerations. A common procedure involves reacting 2,4-diamino-6-hydroxymethylpteridine with NBS and triphenylphosphine in a suitable solvent like carbon tetrachloride. patsnap.com One documented example of this reaction, conducted by stirring the components overnight after initial cooling, reported a high yield of 96% for the crude product, this compound. patsnap.com Further purification can be achieved through recrystallization. patsnap.com

Below is a data table summarizing the reaction conditions and yields for the synthesis of the precursor and its subsequent bromination based on available research findings.

| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Time | Yield | Reference |

| Precursor Synthesis | 2,4,5,6-Tetraaminopyrimidine hydrochloride, 1,3-Dihydroxyacetone | Acidic 4A Molecular Sieve, O₂ | Methanol/Water | - | - | High | patsnap.com |

| Precursor Synthesis | 2,4,5,6-Tetraaminopyrimidine hydrochloride, Dihydroxyacetone | - | Water | - | 3-6 hours | 60-65% | google.com |

| Bromination | 2,4-Diamino-6-hydroxymethylpteridine | NBS, Triphenylphosphine | Carbon Tetrachloride | 0°C to RT | Overnight | 96% | patsnap.com |

Chemical Reactivity and Transformation Mechanisms of 6 Bromomethyl Pteridine 2,4 Diamine

Nucleophilic Displacement Reactions at the Bromomethyl Group

The primary mode of reaction for 6-(bromomethyl)pteridine-2,4-diamine is the nucleophilic displacement (or substitution) at the benzylic-like carbon of the bromomethyl group. google.com In these reactions, a nucleophile attacks the carbon atom, leading to the cleavage of the carbon-bromine bond and the formation of a new bond between the carbon and the nucleophile. nih.gov This process allows for the direct attachment of the (2,4-diamino-6-pteridinyl)methyl moiety to various side chains. google.com The general mechanism for these SN2 reactions involves the attack of a nucleophile on the electrophilic CH₂Br group, displacing the bromide ion.

This compound readily reacts with both aromatic and aliphatic amine nucleophiles. google.com This reactivity is fundamental to the synthesis of several biologically significant compounds. A prominent example is the synthesis of Methotrexate (B535133), where the secondary amine of N-[4-(methylamino)benzoyl]-L-glutamic acid acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond. google.com Similarly, the synthesis of Aminopterin (B17811) involves the reaction with N-(4-aminobenzoyl)-L-glutamic acid. google.com These alkylation reactions are typically carried out in polar aprotic solvents such as N,N-dimethylacetamide or N,N-dimethylformamide. google.com The diamino-pteridinyl portion of the molecule is crucial for its biological activity, and this C-N bond formation is a key step in creating complex drug molecules. googleapis.com

Beyond amines, the bromomethyl group is also susceptible to attack by oxygen and sulfur-based nucleophiles. google.com It undergoes nucleophilic displacement reactions with the hydroxyl groups of phenols and the sulfhydryl (thiol) groups of compounds like thiophenol. google.com These reactions lead to the formation of ethers and thioethers, respectively. This versatility allows for the introduction of a wide range of functional side chains, further expanding the library of potential pteridine-based therapeutic agents. google.com

The reactions of this compound are classic examples of N-, O-, and S-alkylation. The compound serves as a potent alkylating agent for various nucleophiles, leading to the stable formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. google.combldpharm.com This capability is central to its role as a synthetic intermediate. chemicalbook.com The efficiency of these alkylation reactions provides a versatile method for creating diverse structural analogues of important antimetabolites. google.com

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile Type | Example Nucleophile | Product Type | Bond Formed |

|---|---|---|---|

| Amine | N-[4-(methylamino)benzoyl]-L-glutamic acid | Substituted Amine | C-N |

| Hydroxyl | Phenol | Ether | C-O |

Role of the Bromine Atom as a Leaving Group

The success of the nucleophilic displacement reactions involving this compound is heavily dependent on the nature of the bromine atom as an excellent leaving group. google.com A leaving group's effectiveness is related to its ability to stabilize the negative charge it carries after bond cleavage. The bromide ion (Br⁻) is a weak base and highly stable due to the high acidity of its conjugate acid, hydrobromic acid (HBr). This stability facilitates its departure during the SN2 reaction. nih.gov

In comparison to its chloro-analogue, 2,4-diamino-6-(chloromethyl)pteridine, the bromo-derivative is generally more reactive. google.comnih.gov This is because bromide is a better leaving group than chloride, a trend that is consistent with the relative acidities of their conjugate acids (HBr > HCl). The use of this compound can, therefore, allow for milder reaction conditions or faster reaction times in the synthesis of compounds like Methotrexate. google.comgoogle.com

Reaction Specificity and Regioselectivity in Complex Systems

A key feature of the reactivity of this compound is its high degree of specificity, or regioselectivity, when reacting with complex multifunctional molecules. For instance, in the synthesis of Methotrexate, the nucleophile N-[4-(methylamino)benzoyl]-L-glutamic acid possesses multiple potential sites for reaction, including the carboxyl groups of the glutamic acid moiety. google.com However, the alkylation occurs specifically at the N-methylamino group. google.com

This regioselectivity is crucial for ensuring the formation of the desired product in high yield and purity. google.com The reaction conditions, such as the choice of solvent and base, can be finely tuned to favor the desired nucleophilic attack at the intended nitrogen atom over competing reactions at other sites. This specificity underscores the utility of this compound as a precise tool for constructing complex molecular architectures. google.comgoogleapis.com The electron-deficient pteridine (B1203161) ring itself is generally unreactive towards nucleophilic attack under the conditions used for displacement at the bromomethyl group. herts.ac.uk

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide |

| Methotrexate |

| Aminopterin |

| N-[4-(methylamino)benzoyl]-L-glutamic acid |

| N-(4-aminobenzoyl)-L-glutamic acid |

| N,N-dimethylacetamide |

| N,N-dimethylformamide |

| Phenol |

| Thiophenol |

| 2,4-Diamino-6-(chloromethyl)pteridine |

| Hydrobromic acid |

Applications of 6 Bromomethyl Pteridine 2,4 Diamine As a Synthetic Building Block

Precursor for Advanced Pteridine (B1203161) Derivatives in Medicinal Chemistry Research

The chemical compound 6-(Bromomethyl)pteridine-2,4-diamine, particularly in its hydrobromide salt form, is a pivotal intermediate in medicinal and organic chemistry. lookchem.comchemicalbook.com Its structure, featuring a reactive bromomethyl group attached to a 2,4-diaminopteridine (B74722) core, makes it an exceptionally valuable building block for the synthesis of complex molecules. researchgate.net Pteridine derivatives are of significant biological interest as they form the core of essential biomolecules like folic acid and are known to regulate numerous biological processes. researchgate.net Consequently, this compound is frequently employed in the development of novel pteridine-based compounds for pharmaceutical research. lookchem.comchemicalbook.com Its primary utility lies in its ability to alkylate various nucleophiles, allowing for the construction of elaborate side chains on the pteridine scaffold, leading to the generation of diverse chemical libraries for screening and drug discovery efforts. google.com

Synthesis of Antifolate Analogs (e.g., Methotrexate (B535133) and Pralatrexate Intermediates)

A principal application of this compound is in the synthesis of antifolate analogs, which are compounds designed to interfere with the metabolic pathways of folic acid. google.com This compound serves as a crucial precursor for intermediates in the synthesis of well-known antifolates like Methotrexate and Pralatrexate. newdrugapprovals.orggoogle.comnewdrugapprovals.org

For the synthesis of Methotrexate analogues, the general strategy involves the alkylation of a suitably protected side-chain fragment with this compound. google.com For instance, research has described the synthesis of Methotrexate analogues where side chains bearing ω-diaminoalkanoic acids are coupled with 6-(bromomethyl)-2, 4-pteridinediamine hydrobromide to yield the final complex structures. This modular approach allows chemists to readily create a variety of derivatives for structure-activity relationship (SAR) studies. google.com

The role of this compound is particularly well-documented in the synthesis of Pralatrexate. newdrugapprovals.orgnewdrugapprovals.org In published synthetic routes, it is used as a key electrophile. newdrugapprovals.orgnewdrugapprovals.org For example, a common method involves the coupling of a homoterephthalic acid dimethyl ester derivative with 2,4-diamino-6-bromomethylpteridine using a strong base like sodium hydride (NaH) or potassium hydride (KH) in a polar aprotic solvent such as dimethylformamide (DMF). newdrugapprovals.orgnewdrugapprovals.org This key C-N bond-forming reaction attaches the pteridine headgroup to the rest of the molecule, forming the core structure of the Pralatrexate intermediate. newdrugapprovals.orgnewdrugapprovals.org

| Target Antifolate Analog | Role of this compound | Synthetic Strategy Highlight |

|---|---|---|

| Methotrexate Analogs | Key building block providing the 2,4-diaminopteridine core. lookchem.comchemicalbook.com | Alkylation of side-chain precursors (e.g., protected diaminoalkanoic acid esters) with the bromomethyl group of the pteridine. google.com |

| Pralatrexate | Essential precursor for introducing the pteridine moiety. newdrugapprovals.orgnewdrugapprovals.org | Coupling with a propargylated homoterephthalate derivative in the presence of a base like NaH or KH in DMF. newdrugapprovals.orgnewdrugapprovals.org |

Development of Enzyme Inhibitors for Research Purposes

The pteridine scaffold is central to the function of many enzymatic cofactors, making pteridine derivatives potent templates for the design of enzyme inhibitors. researchgate.netnih.gov this compound is a foundational reagent used in the preparation of various enzyme inhibitors for research, enabling the investigation of metabolic pathways and the identification of potential therapeutic targets. lookchem.comchemicalbook.com

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. youtube.com Many antifolates, including Methotrexate and Pralatrexate, exert their effects by competitively inhibiting DHFR. newdrugapprovals.orgrssing.com Since this compound is a key starting material for these antifolates, it is integral to the development of novel DHFR inhibitors. lookchem.comgoogle.com The 2,4-diaminopteridine moiety is a classic pharmacophore that mimics the pteridine ring of the natural substrate, folic acid, allowing it to bind with high affinity to the active site of DHFR. nih.gov Research efforts focus on synthesizing analogs with modified side chains, attached via the reactive bromomethyl group, to enhance binding affinity, improve selectivity over human DHFR, or overcome resistance mechanisms. google.comnih.gov

Research has identified this compound hydrobromide as a potent inhibitor of the enzyme nitroaldolase. chemicalbook.com The proposed mechanism suggests that the compound acts via an electrophilic attack on the enzyme. chemicalbook.com This inhibitory activity makes it a useful chemical tool for studying the function and biological role of nitroaldolase, an enzyme involved in carbon-carbon bond formation. chemicalbook.com

Thymidylate synthase (TS) is another crucial enzyme in DNA synthesis, providing the sole de novo source of thymidine (B127349) monophosphate. nih.gov It is a well-established target for cancer chemotherapy. nih.gov this compound contributes to the development of TS inhibitors in two ways. Firstly, it has been reported to directly inhibit DNA synthesis through effects on thymidylate synthase. chemicalbook.com Secondly, it is used to synthesize more complex molecules, such as Pralatrexate, which are known to inhibit TS in addition to their primary action on DHFR. newdrugapprovals.orgnewdrugapprovals.org This dual-inhibition profile is a subject of ongoing research for developing more effective anticancer agents.

In kinetoplastid parasites, such as Trypanosoma brucei (the causative agent of African sleeping sickness), Pteridine Reductase 1 (PTR1) provides a metabolic bypass for DHFR, conferring resistance to traditional antifolate drugs. nih.gov This makes PTR1 an attractive target for developing new anti-parasitic agents. nih.gov The compound this compound is used as a starting material for the synthesis of PTR inhibitors. lookchem.comchemicalbook.com The 2,4-diaminopteridine core is a recognized scaffold for targeting this enzyme family, and by using this building block, researchers can synthesize specific inhibitors aimed at disrupting the folate pathway in these pathogens. lookchem.comnih.gov

| Target Enzyme | Inhibitor Class/Compound Type | Research Application Highlight |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Antifolate Analogs (e.g., Methotrexate, Pralatrexate) | Used to synthesize compounds where the 2,4-diaminopteridine core mimics folic acid to block the enzyme's active site. google.comrssing.com |

| Nitroaldolase | Direct Inhibitor | The compound itself is a potent inhibitor, serving as a research tool to study the enzyme's function. chemicalbook.com |

| Thymidylate Synthase (TS) | Direct Inhibitor and Precursor to Inhibitors | Exhibits direct inhibitory effects and is a precursor for dual DHFR/TS inhibitors like Pralatrexate. chemicalbook.comnewdrugapprovals.orgnih.gov |

| Kinetoplastid Pteridine Reductase (PTR1) | Pteridine-based Inhibitors | Serves as a scaffold to create inhibitors targeting the parasite-specific enzyme to overcome antifolate resistance. lookchem.comnih.gov |

Exploration of Structural Variants for Target Engagement Studies

The 2,4-diaminopteridine scaffold is a well-established pharmacophore that mimics the binding of folic acid to various enzymes. The reactive bromomethyl group at the 6-position of this compound provides a convenient handle for introducing a diverse range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of target engagement.

A primary application of this compound is in the synthesis of analogs of methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR). google.com By reacting this compound with different amino, hydroxyl, or sulfhydryl-containing moieties, chemists can generate a library of methotrexate derivatives with modified side chains. google.com This approach has been instrumental in developing analogs with improved pharmacological profiles.

Furthermore, this compound is utilized in the preparation of inhibitors for other enzymes, such as pteridine reductase (PTR). lookchem.comchemicalbook.com PTR is an important enzyme in various biological processes and a potential therapeutic target. The synthesis of novel pteridine reductase inhibitors often involves the use of this compound as a starting material to introduce specific functionalities that enhance binding affinity and selectivity for the target enzyme. lookchem.comchemicalbook.com

Chemical Probes and Tags Development

The pteridine nucleus possesses inherent spectroscopic properties that can be harnessed for the development of chemical probes. While direct applications of this compound in this area are not extensively documented, its role as a precursor to pteridine derivatives suggests its potential in this field.

Synthesis of Fluorescent Pteridine-Based Probes for Biomedical Imaging Research

Bioconjugation Applications in Chemical Biology Research

Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or peptide, is a powerful tool in chemical biology. The reactive nature of the bromomethyl group in this compound makes it a candidate for such applications. In principle, the compound could be used to attach the pteridine scaffold to specific amino acid residues on a protein, thereby introducing a tag for detection or for studying protein-ligand interactions. However, specific, published examples of this compound being used directly as a bioconjugation reagent are not prominent in the surveyed scientific literature.

Contribution to Heterocyclic Chemistry Research

Beyond its applications in medicinal chemistry, this compound is a valuable reagent for the synthesis of novel heterocyclic compounds. The reactivity of the bromomethyl group allows for a variety of chemical transformations, leading to the construction of diverse molecular architectures.

The most common reaction involving this compound is nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles. google.com This has been extensively used to synthesize a multitude of 6-substituted pteridine derivatives. google.com For instance, reaction with amines, phenols, and thiophenols leads to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively, at the 6-methyl position. google.com

A Chinese patent describes a method for the preparation of 2,4-diamino-6-bromomethyl pteridine starting from 2,4,5,6-tetraaminopyrimidine (B94255) hydrochloride and 1,3-dihydroxyacetone (B48652), followed by bromination with N-bromosuccinimide (NBS) and triphenylphosphine (B44618). google.com This highlights its importance as a key intermediate in multi-step syntheses.

The versatility of this compound is further demonstrated in its use to create more complex, fused heterocyclic systems. While specific examples are not abundant in the general literature, the potential for intramolecular cyclization reactions involving a suitably functionalized nucleophile attached to the 6-methyl position opens avenues for the synthesis of novel polycyclic heteroaromatic compounds.

Computational and Theoretical Studies of 6 Bromomethyl Pteridine 2,4 Diamine and Its Derivatives

Molecular Docking Investigations with Biological Targets (e.g., DHFR)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is crucial for understanding the binding mechanism and affinity of potential drug candidates. Derivatives of 6-(bromomethyl)pteridine-2,4-diamine have been the subject of such investigations, particularly targeting enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), which are essential for parasitic survival. nih.gov

In one extensive study, computational fragment-based design and docking were employed to develop novel pteridine derivatives as selective antiparasitic compounds. nih.gov The goal was to create multitarget inhibitors against both PTR1 and DHFR from Trypanosoma brucei (Tb) and Leishmania major (Lm), while maintaining selectivity over the human DHFR enzyme. nih.gov

The docking studies successfully predicted the binding modes of these newly designed pteridine derivatives. nih.gov The computational models showed that the pteridine derivatives adopted a binding orientation similar to that of methotrexate (B535133) (MTX), a well-known DHFR inhibitor. This was later confirmed by X-ray crystallography for several of the synthesized compounds in complex with TbPTR1 and LmPTR1. nih.gov The crystal structures revealed that the pteridine core of the inhibitors formed key hydrogen bonds with the active site residues of the enzymes, mimicking the interactions of the natural substrate. nih.gov

A similar methodological approach has been applied to other related heterocyclic compounds targeting DHFR. For instance, derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamine were docked against the quadruple mutant Plasmodium falciparum DHFR. ugm.ac.id In these studies, the binding energy of the designed compounds was calculated to predict their potential as antimalarial drug candidates. ugm.ac.id The results indicated that specific substitutions on the core structure could lead to a more negative binding energy, suggesting stronger affinity for the enzyme's active site. ugm.ac.id

The table below summarizes representative findings from molecular docking studies on pteridine derivatives targeting parasitic enzymes.

| Target Enzyme | Organism | Key Interacting Residues (Predicted/Confirmed) | Predicted Binding Affinity (Example) | Reference |

| Pteridine Reductase 1 (PTR1) | Trypanosoma brucei | Active site residues, mimicking folate binding | Apparent picomolar inhibition | nih.gov |

| Dihydrofolate Reductase (DHFR) | Trypanosoma brucei | Active site residues, MTX-like binding mode | Submicromolar inhibition | nih.gov |

| Pteridine Reductase 1 (PTR1) | Leishmania major | Active site residues, MTX-like binding mode | Nanomolar inhibition | nih.gov |

| Dihydrofolate Reductase (DHFR) | Leishmania major | Active site residues | Submicromolar inhibition | nih.gov |

This table is illustrative of the types of data generated in molecular docking studies.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. oncodesign-services.com Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) models, use statistical and machine learning techniques to build predictive models based on a dataset of compounds with known activities. researchgate.net

For pteridine derivatives, computational SAR studies have been pivotal in guiding the optimization of lead compounds. nih.gov By systematically modifying the core structure of this compound and related compounds, researchers can identify which functional groups and structural motifs are critical for biological activity. nih.govoncodesign-services.com

In the development of antiparasitic pteridine derivatives, a systematic analysis of the correlations between computed physicochemical molecular descriptors and the observed biological effects was performed. nih.gov This approach allowed researchers to prioritize which compounds would be most promising for chemical synthesis and further testing. nih.gov The study successfully derived a SAR for multitarget inhibition, yielding compounds with significantly improved inhibitory profiles against parasitic PTR1 and DHFR. nih.gov

The general principles of SAR indicate that even minor structural modifications can lead to substantial changes in potency, selectivity, and metabolic stability. oncodesign-services.com For example, SAR studies on pyrazolopyridinyl pyrimidine (B1678525) derivatives, which share some structural similarities with pteridines, revealed that the type and position of substituents are highly sensitive to steric effects. Smaller alkyl groups or the inclusion of specific heterocyclic rings like morpholine (B109124) often resulted in better activity. nih.gov

The table below outlines key structural modifications on the pteridine scaffold and their general impact on activity, as inferred from computational and experimental SAR studies.

| Structural Modification Site | Type of Modification | General Effect on Activity | Rationale (Inferred from SAR) |

| C6-methyl substituent | Substitution with larger or different functional groups | Modulates binding affinity and selectivity for target enzymes (e.g., DHFR, PTR1). nih.gov | The C6 position projects into a key binding pocket; modifications can enhance or disrupt interactions with specific amino acid residues. |

| Pteridine Ring System | Substitution at N2 or N4 amine positions | Can significantly alter potency and selectivity. nih.gov | These positions are often involved in crucial hydrogen bonding networks with the target protein's active site. |

| Linker between pteridine and other moieties | Variation in length and flexibility | Influences the optimal positioning of the molecule within the binding site. researchgate.net | A linker of appropriate length and conformation allows distal parts of the molecule to access additional binding pockets. |

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry also provides powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. For a compound like this compound, the bromomethyl group at the C6 position is a key reactive site.

The reactivity of this compound is central to its use as a chemical intermediate. It is employed in the synthesis of more complex molecules, such as derivatives of methotrexate and various enzyme inhibitors. chemicalbook.comlookchem.com The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the attachment of various side chains. For instance, the synthesis of many pteridine derivatives involves the displacement of the halide (bromide or chloride) from the 6-methyl position by substituted anilines or aliphatic amines. nih.gov Computational methods can model the transition states and activation energies for such reactions, helping to predict reaction outcomes and optimize conditions.

Furthermore, computational studies can shed light on the mechanistic pathways through which these compounds exert their biological effects. It has been suggested that the mechanism of action for some pteridine derivatives involves the inhibition of enzymes crucial for DNA synthesis, such as thymidylate synthase and dihydrofolate reductase. chemicalbook.com Density Functional Theory (DFT) is a common computational method used to optimize the 3D structures of ligands and predict their electronic properties, which are closely linked to their reactivity and interaction with biological targets. frontiersin.org By modeling the molecule's electron distribution and frontier molecular orbitals (HOMO and LUMO), scientists can predict the most likely sites for metabolic attack or covalent bond formation with a target enzyme.

In silico prediction tools can also be used to forecast other aspects of a molecule's behavior. For example, machine learning models can predict cytotoxicity against various cell lines based on chemical structure, providing an early indication of a compound's therapeutic window. nih.gov

Analytical Methodologies in Research for 6 Bromomethyl Pteridine 2,4 Diamine

Spectroscopic Characterization (e.g., NMR, MS) for Structure Confirmation

Spectroscopic methods are fundamental to the unequivocal structural determination of 6-(bromomethyl)pteridine-2,4-diamine. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the hydrogen atoms within the molecule. In a deuterated solvent like trifluoroacetic acid-d (CF₃CO₂D), the ¹H NMR spectrum of this compound hydrobromide exhibits characteristic signals. A strong signal appears at approximately δ 5.28 ppm, which is attributed to the methylene (B1212753) protons (CH₂) of the bromomethyl group. google.com Another significant signal is observed further downfield at around δ 9.08 ppm, corresponding to the proton at the C₇ position of the pteridine (B1203161) ring. google.com The presence and integration of these peaks are crucial for confirming the successful synthesis of the desired product. google.com

Mass spectrometry provides the exact molecular weight and fragmentation pattern of the compound, further confirming its identity. The molecular formula of this compound is C₇H₇BrN₆. The hydrobromide salt has the formula C₇H₈Br₂N₆ and a molecular weight of approximately 335.99 g/mol . nih.govbldpharm.com

Table 1: Spectroscopic Data for this compound Hydrobromide

| Analytical Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) of CH₂ | 5.28 ppm | google.com |

| ¹H NMR | Chemical Shift (δ) of C₇-H | 9.08 ppm | google.com |

| Molecular Formula | --- | C₇H₈Br₂N₆ | nih.govbldpharm.com |

| Molecular Weight | --- | 335.99 g/mol | nih.govbldpharm.com |

Chromatographic Techniques (e.g., HPLC) for Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound in research settings. This method separates the target compound from any unreacted starting materials, byproducts, or other impurities, allowing for accurate quantification of its purity. Commercial suppliers of this compound hydrobromide often provide purity specifications, which can range, for instance, from 90% to over 96%. sigmaaldrich.comanaxlab.com The use of HPLC ensures that the compound meets the required standards for subsequent synthetic applications, where impurities could lead to undesirable side reactions or affect the yield and quality of the final product. Documentation such as a Certificate of Analysis, which often accompanies the compound, will typically include HPLC data to validate its purity.

Table 2: Purity Specifications for this compound Hydrobromide from Various Sources

| Purity Level | Analytical Method | Reference |

|---|---|---|

| 90% | Not specified | sigmaaldrich.com |

| 95% | Not specified | enovationchem.com |

| >96% | Not specified | anaxlab.com |

Advanced Analytical Techniques for Mechanistic Studies

While direct and extensive literature on advanced analytical techniques specifically for mechanistic studies of this compound is not abundant, the nature of its chemical reactivity implies the utility of such methods. The compound is a key reactant in nucleophilic displacement reactions, where the bromine atom is substituted by various functional groups. google.com Understanding the kinetics and mechanisms of these reactions is crucial for optimizing synthetic protocols.

Techniques such as stopped-flow spectroscopy could be employed to monitor rapid reactions involving this compound, providing insights into reaction rates and the formation of transient intermediates. Furthermore, advanced mass spectrometry techniques, like tandem mass spectrometry (MS/MS), could be used to analyze the products of these reactions and deduce the fragmentation pathways, thereby helping to elucidate the reaction mechanism. The synthesis of related compounds, such as methotrexate (B535133) analogs, from this compound highlights the importance of understanding these reaction pathways. google.com

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| This compound hydrobromide |

| Methotrexate |

| Aminopterin (B17811) |

| 2,4-diamino-6-(methoxymethyl)-pteridine |

| 2,4-diamino-6-pteridinemethanol |

| 6- or 7-methyl-substituted 2,4-diaminopteridines |

| 4-[[(2,4-diamino-6-pteridinyl)-methyl]methylamino]benzoic acid |

| 2,4,5,6-tetraaminopyrimidine (B94255) hydrochloride |

| 1,3-dioxyacetone |

| N-bromosuccinimide |

| triphenylphosphine (B44618) |

Future Directions in 6 Bromomethyl Pteridine 2,4 Diamine Research

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 6-(bromomethyl)pteridine-2,4-diamine hydrobromide involves the condensation of 2,4,5,6-tetraaminopyrimidine (B94255) with 1,3-dihydroxyacetone (B48652) to form the precursor, 2,4-diamino-6-pteridinemethanol. google.com This intermediate is then typically brominated using reagents like triphenylphosphine (B44618) dibromide or phosphorus tribromide. google.com

Recent efforts have focused on streamlining this process to improve efficiency and sustainability. One patented method describes a two-step process starting with the cyclization of 2,4,5,6-tetraaminopyrimidine hydrochloride and 1,3-dihydroxyacetone, catalyzed by an acidic 4A molecular sieve in the presence of oxygen. patsnap.comgoogle.com This is followed by bromination with N-bromosuccinimide (NBS) and triphenylphosphine. patsnap.comgoogle.com This approach is presented as a simpler, higher-yielding alternative to older routes that used hazardous materials like ketene (B1206846) dimer and resulted in lower purity products. google.com

A key advantage of these newer methods is the potential for higher yields and simpler purification. For instance, one described method reports a 96% yield for the bromination step. patsnap.com The development of such routes is crucial for making this key intermediate more accessible for large-scale industrial production and further research. patsnap.com

Table 1: Comparison of Synthetic Steps for this compound

| Step | Traditional Method | Improved Method | Key Advantage of Improved Method |

|---|---|---|---|

| Cyclization | Condensation of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone. google.com | Catalyzed reaction with 2,4,5,6-tetraaminopyrimidine hydrochloride and 1,3-dihydroxyacetone using an acidic molecular sieve. patsnap.comgoogle.com | Simpler procedure, potentially higher purity intermediate. google.com |

| Bromination | Treatment of 2,4-diamino-6-pteridinemethanol with triphenylphosphine dibromide or phosphorus tribromide. google.com | Bromination using N-bromosuccinimide (NBS) and triphenylphosphine. patsnap.com | High reported yield (96%), avoids more cumbersome reagents. patsnap.com |

Exploration of New Reactivity Profiles

The primary reactivity of this compound is centered on its bromomethyl group. This functional group makes the compound an effective electrophile, enabling nucleophilic displacement reactions. google.com This reactivity is the cornerstone of its utility, allowing for the direct attachment of the (2,4-diamino-6-pteridinyl)methyl moiety to a wide variety of side chains. google.com

The bromine atom can be readily displaced by nucleophiles such as amines, hydroxyls, and sulfhydryl groups. google.com This has been extensively used in the synthesis of methotrexate (B535133) and its analogues, where the pteridine (B1203161) core is linked to side chains via a secondary amine. google.comacs.org

Future research will likely explore this reactivity further. For example, using this compound in microwave-assisted organic synthesis has been shown to reduce reaction times and improve yields for creating libraries of pteridine derivatives. nih.gov Exploring its reactions with a broader range of complex nucleophiles could lead to novel molecular architectures. Additionally, investigating its potential in transition-metal-catalyzed cross-coupling reactions could unlock new pathways for creating carbon-carbon or carbon-heteroatom bonds, significantly expanding the diversity of accessible pteridine derivatives.

Expanded Applications in Chemical Biology and Material Science Research

The established role of this compound as a precursor to dihydrofolate reductase (DHFR) inhibitors like methotrexate is well-documented. google.comacs.org However, its utility is expanding into other areas of chemical biology. Pteridine derivatives are being investigated for a multitude of therapeutic applications, including roles as anti-inflammatory, antimicrobial, and antitumor agents. nih.gov

A significant area of research is the development of inhibitors for other enzymes. The compound is a key starting material for synthesizing inhibitors of pteridine reductase 1 (PTR1), an important enzyme in trypanosomatid parasites, which are responsible for diseases like leishmaniasis and sleeping sickness. lookchem.comnih.gov Researchers have used it to create libraries of compounds for screening against these parasitic enzymes. nih.gov

Furthermore, pteridine-based compounds are being designed as dual inhibitors targeting multiple pathways in cancer. For example, derivatives have been synthesized and tested for their ability to inhibit both EGFR (epidermal growth factor receptor) and BRAFV600E, two key proteins in cancer progression. nih.gov While specific applications in material science are not yet prominent, the fluorescent nature of many pteridine compounds suggests potential for development as novel sensors or probes. orientjchem.org

Table 2: Selected Biological Targets for Derivatives of this compound

| Target Enzyme/Protein | Associated Disease/Process | Research Application | Reference(s) |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Cancer, Autoimmune Diseases | Synthesis of methotrexate analogues. | google.comacs.org |

| Pteridine Reductase 1 (PTR1) | Leishmaniasis, Trypanosomiasis | Design of antiparasitic agents. | lookchem.comnih.gov |

Advanced Computational Modeling for Rational Design

The development of new drugs is increasingly driven by computational chemistry. For pteridine derivatives, molecular docking and other modeling techniques are proving invaluable for rational design. nih.gov These methods allow scientists to predict how a designed molecule might bind to the active site of a target enzyme, such as DHFR or PTR1. nih.gov

In a recent study, computational fragment-based design was combined with crystallographic studies to develop potent and selective inhibitors of kinetoplastid PTR1. nih.gov Docking studies helped predict the binding orientation of novel pteridines in the enzyme's active site, confirming a methotrexate-like binding mode. nih.gov This information allows researchers to derive structure-activity relationships (SAR), which correlate a compound's chemical structure with its biological activity.

By analyzing physicochemical properties and predicted binding affinities, scientists can prioritize which compounds are most promising for synthesis and biological testing. nih.gov This in silico approach accelerates the discovery cycle, reduces the cost and time associated with synthesizing and screening large numbers of compounds, and facilitates the optimization of lead compounds for improved potency and selectivity against off-targets. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。